N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide is a complex organic compound that features a benzo[d]oxazole ring, a pyrrolidine moiety, and a benzamide structure with chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide typically involves multiple steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring is often synthesized via the reaction of a suitable amine with a dihaloalkane, followed by cyclization.
Coupling of the Benzo[d]oxazole and Pyrrolidine Units: This step involves the formation of a C-N bond between the benzo[d]oxazole and the pyrrolidine units, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Benzamide Structure: The final step involves the acylation of the coupled intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d]oxazole ring can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro and fluoro substituents on the benzamide ring can undergo nucleophilic substitution reactions, often with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, typically under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Substituted benzamides with various nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The chloro and fluoro substituents can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-((1-(benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide: Similar structure but with a benzo[d]thiazole ring instead of a benzo[d]oxazole ring.
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-bromobenzamide: Similar structure but with a bromo substituent instead of a fluoro substituent.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents can enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c20-15-10-12(21)7-8-14(15)18(25)22-11-13-4-3-9-24(13)19-23-16-5-1-2-6-17(16)26-19/h1-2,5-8,10,13H,3-4,9,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVNGNSNGPTLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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